molecular formula C11H13FN2O B6191446 4-(4-fluorophenyl)-1-nitrosopiperidine CAS No. 6716-99-0

4-(4-fluorophenyl)-1-nitrosopiperidine

Cat. No.: B6191446
CAS No.: 6716-99-0
M. Wt: 208.23 g/mol
InChI Key: KKMKYPICWXGGEZ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-nitrosopiperidine is a chemical compound that belongs to the class of nitrosamines It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-nitrosopiperidine typically involves the nitration of 4-(4-fluorophenyl)piperidine. The process begins with the preparation of 4-(4-fluorophenyl)piperidine, which can be synthesized through the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent. The resulting 4-(4-fluorophenyl)piperidine is then subjected to nitration using nitrosating agents such as sodium nitrite and hydrochloric acid under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents under controlled temperature and pressure.

Major Products Formed

    Oxidation: Formation of 4-(4-fluorophenyl)-1-nitropiperidine.

    Reduction: Formation of 4-(4-fluorophenyl)-1-aminopiperidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-1-nitrosopiperidine has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-nitrosopiperidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain molecular targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperidine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    4-(4-chlorophenyl)-1-nitrosopiperidine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical properties and interactions.

    4-(4-bromophenyl)-1-nitrosopiperidine:

Uniqueness

4-(4-fluorophenyl)-1-nitrosopiperidine is unique due to the presence of both the fluorophenyl and nitroso groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitroso group provides reactive sites for covalent interactions with biomolecules. This combination of features makes it a valuable compound for various research applications.

Properties

CAS No.

6716-99-0

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-nitrosopiperidine

InChI

InChI=1S/C11H13FN2O/c12-11-3-1-9(2-4-11)10-5-7-14(13-15)8-6-10/h1-4,10H,5-8H2

InChI Key

KKMKYPICWXGGEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)N=O

Purity

95

Origin of Product

United States

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